Chain-Length Optimized Urease Inhibition Potency (I50)
In a classic head-to-head study on the inhibition of urease from Proteus vulgaris, 4-hydroxyoctanamide (caprylohydroxamic acid, C8) exhibited an apparent I50 value of 8.0×10⁻⁷ M for the cell-free enzyme, which is 31-fold more potent than benzohydroxamic acid (C7-aromatic) with an I50 of 2.5×10⁻⁵ M [1]. The study explicitly concluded that among n-aliphatic hydroxamic acids, inhibitory power reached a maximum at the C8 derivative and then decreased sharply for longer chains [1].
| Evidence Dimension | Urease Inhibition Potency (I50) |
|---|---|
| Target Compound Data | I50 = 8.0×10⁻⁷ M |
| Comparator Or Baseline | Benzohydroxamic acid: I50 = 2.5×10⁻⁵ M |
| Quantified Difference | 31-fold more potent |
| Conditions | Partially purified urease from Proteus vulgaris OX19; cell-free enzyme assay. |
Why This Matters
This data demonstrates that the C8 chain length of 4-hydroxyoctanamide is optimal for this target, making it the preferred choice over aromatic or shorter-chain hydroxamic acids for experiments requiring maximal urease inhibition.
- [1] Hase, J., Kobashi, K., & Uehara, K. (1967). Inhibition of Proteus vulgaris Urease by Hydroxamic Acids. The Journal of Biochemistry, 62(3), 293-299. View Source
